N-ethyl-L-leucinamide

説明

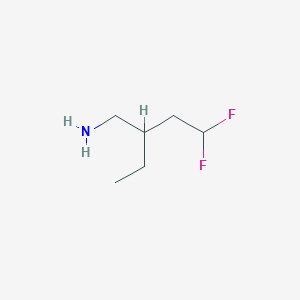

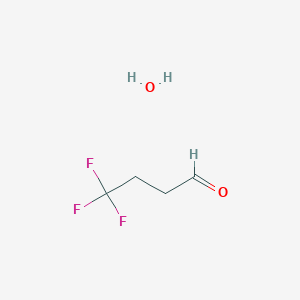

“N-ethyl-L-leucinamide” is a compound with the molecular formula C8H18N2O . It is a derivative of L-leucinamide , which is a compound with the linear formula (CH3)2CHCH2CH(NH2)CONH2·HCl and a molecular weight of 166.65 .

Molecular Structure Analysis

The molecular structure of “N-ethyl-L-leucinamide” can be represented by the Isomeric SMILES string: CCNC(=O)C@HC)N . This indicates that the compound has a chiral center .科学的研究の応用

-

Pharmacology

- Summary of the application : N-ethyl-L-leucinamide is used in the study of LSD analogs . It’s evaluated for its pharmacological features relative to those previously reported for LSD .

- Methods of application : Competitive binding assays are performed to measure the affinity of N-ethyl-L-leucinamide for 27 monoamine receptors. The ability of N-ethyl-L-leucinamide to activate human 5-HT2 receptor subtypes is assessed using calcium mobilization assays .

- Results : N-ethyl-L-leucinamide has high affinity for most serotonin receptors, α2-adrenoceptors, and D2-like dopamine receptors. Additionally, it was found to be a potent, highly efficacious 5-HT2A agonist for Gq-mediated calcium flux .

-

Structural Biochemistry

- Summary of the application : N-ethyl-L-leucinamide is used in the synthesis of hydrogensquarate . Its structure has been determined by single crystal X-ray diffraction .

- Methods of application : A three-dimensional network is formed by hydrogen bonds with participation of the O=C–NH2 function, the hydrogensquarate ion, and the N+H3 group .

- Results : The hydrogensquarate [LeuNH2] (HSq) of L-leucinamide has been synthesized and its structure has been determined .

-

Psychedelic Research

- Summary of the application : N-ethyl-L-leucinamide is used in the study of LSD analogs . It’s evaluated for its pharmacological features relative to those previously reported for LSD .

- Methods of application : Competitive binding assays are performed to measure the affinity of N-ethyl-L-leucinamide for 27 monoamine receptors. The ability of N-ethyl-L-leucinamide to activate human 5-HT2 receptor subtypes is assessed using calcium mobilization assays .

- Results : N-ethyl-L-leucinamide has high affinity for most serotonin receptors, α2-adrenoceptors, and D2-like dopamine receptors. Additionally, it was found to be a potent, highly efficacious 5-HT2A agonist for Gq-mediated calcium flux .

-

Topical Delivery Research

-

Collagen Production and Wound Healing

- Summary of the application : Glycinamide, a derivative of glycine which is structurally similar to N-ethyl-L-leucinamide, has been found to enhance collagen production most effectively . This has implications for wound healing in human dermal fibroblasts .

- Methods of application : Human dermal fibroblasts (HDFs) were treated with 20 kinds of amidated amino acids and 20 kinds of free amino acids, individually at 1 mM .

- Results : The results showed that glycinamide enhanced collagen production (secreted collagen level) most effectively .

-

Amino Acid Enantiomer Quantification

- Summary of the application : Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA), a compound similar to N-ethyl-L-leucinamide, is used in the quantification of amino acid enantiomers .

- Methods of application : Derivatization with l-FDLA is followed by liquid chromatography–tandem mass spectrometry (LC/MS/MS) with a conventional reversed-phase column .

- Results : This method allows for the simultaneous identification of 10 chiral amino acids .

特性

IUPAC Name |

(2S)-2-amino-N-ethyl-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-4-10-8(11)7(9)5-6(2)3/h6-7H,4-5,9H2,1-3H3,(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODAKRYUDLXZGCT-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@H](CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-L-leucinamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1450068.png)

![7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1450070.png)

![Cis-tert-butyl 3-oxotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1450077.png)